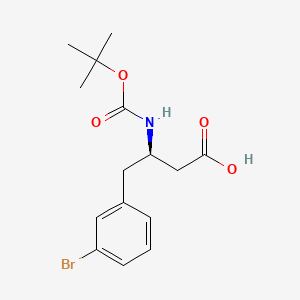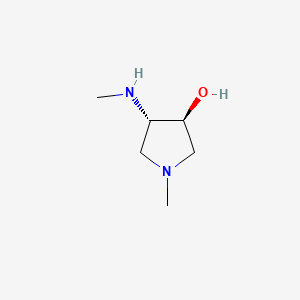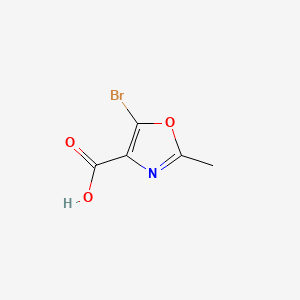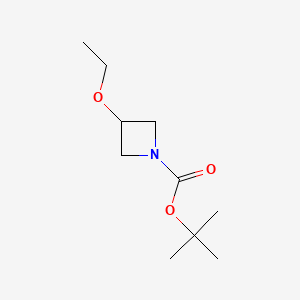
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 1350734-63-2 . It has a molecular weight of 358.23 . The IUPAC name for this compound is (3R)-4-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Asymmetric Synthesis
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is utilized in the field of asymmetric synthesis. A study demonstrated the synthesis of β-amino acid pharmacophores through the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands (Kubryk & Hansen, 2006).
2. Enantioselective Synthesis
This compound plays a crucial role in the enantioselective synthesis of specific amino acids, such as in the synthesis of the neuroexcitant ATPA, an analogue of AMPA (Pajouhesh et al., 2000).
3. Chiral Building Blocks
The compound is used for creating chiral building blocks in organic chemistry. A study focused on the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, highlighting its importance in producing complex organic molecules (Williams et al., 2003).
4. Synthesis of Unsaturated β-Amino Acid Derivatives
This compound is instrumental in synthesizing unsaturated β-amino acid derivatives. A study explored its use in creating these derivatives from lithium allylamides (Davies et al., 1997).
5. Preparation of Novel Electrophilic Building Blocks
It is also used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. A research study focused on the brominations of cyclic acetals from α-amino acids using this compound (Zimmermann & Seebach, 1987).
6. Heterogeneous Catalysis
In heterogeneous catalysis, this compound is employed for N-tert-butoxycarbonylation of amines, offering an efficient and environmentally benign approach (Heydari et al., 2007).
7. Synthesis of Dipeptide Analogues
It is used in the synthesis of dipeptide analogues, especially in the context of non-proteinogenic amino acids. Research in this area has led to the development of various tert-butyloxycarbonyl amino acid 4-nitroanilides (Schutkowski et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDSOKOECEQFP-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855758 |
Source


|
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350734-63-2 |
Source


|
| Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)





![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)



